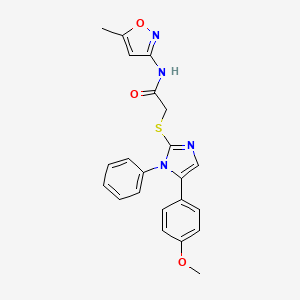

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1-phenylimidazole core substituted with a 4-methoxyphenyl group at position 5, linked via a thioether bridge to an acetamide moiety terminating in a 5-methylisoxazol-3-yl group. Its structure combines imidazole (a five-membered aromatic ring with two nitrogen atoms), isoxazole (a five-membered ring with one oxygen and one nitrogen atom), and a methoxy-substituted aromatic system. Such hybrid architectures are common in medicinal chemistry, where imidazole and isoxazole motifs are known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-15-12-20(25-29-15)24-21(27)14-30-22-23-13-19(16-8-10-18(28-2)11-9-16)26(22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWDDKJLDZUZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features an imidazole ring and a thioether linkage, which contribute to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 415.51 g/mol. The compound's structure allows for interactions with various biological targets, enhancing its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the imidazole ring.

- Introduction of the thioether linkage.

- Attachment of the phenylacetamide group.

Specific conditions such as catalysts, solvents, and temperatures are optimized to achieve high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, in vitro evaluations have shown moderate cytotoxicity against various cancer cell lines, including leukemia and colon cancer cells. The National Cancer Institute's Developmental Therapeutic Program reported low levels of activity at a concentration of 10 µM against a panel of approximately sixty cancer cell lines .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| K-562 (Leukemia) | 10 | Moderate |

| HCT-15 (Colon) | 15 | Low |

| SK-MEL-5 (Melanoma) | 20 | Low |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar imidazole derivatives have shown activity against various bacterial strains, suggesting that this compound may possess similar effects. Studies indicate that imidazole-containing compounds can inhibit bacterial growth through mechanisms involving enzyme inhibition .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The imidazole ring can interact with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in disease processes.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Anticancer Screening : A study on a related imidazole derivative showed promising results against breast and lung cancer cell lines, leading to further exploration into its structure–activity relationship .

- Antimicrobial Evaluation : Research on similar thioether compounds demonstrated significant antibacterial activity against Staphylococcus aureus, indicating potential for development as antibacterial agents .

Comparison with Similar Compounds

Chlorophenyl vs. Methoxyphenyl Derivatives

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () replaces the 4-methoxyphenyl group with a 4-chlorophenyl substituent. For example, chlorophenyl derivatives often exhibit enhanced metabolic stability but reduced solubility compared to methoxy analogs .

Thiadiazole vs. Imidazole Core

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () replace the imidazole core with a 1,3,4-thiadiazole ring. Thiadiazoles are more rigid and polar, which may enhance target affinity but reduce bioavailability. For instance, compound 5e has a melting point of 132–134°C, lower than many imidazole-based analogs, suggesting differences in crystallinity .

Modifications in the Acetamide Linker

Isoxazole vs. Thiazole Terminal Groups

The compound 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () substitutes the 5-methylisoxazole with a thiazole group. However, isoxazole’s oxygen atom may enhance metabolic resistance .

Benzofuran–Oxadiazole Hybrids

Compounds like 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) () replace the imidazole core with a benzofuran–oxadiazole system. These hybrids show potent antimicrobial activity due to oxadiazole’s electron-deficient nature, which facilitates interactions with microbial enzymes. However, their larger size may limit cell permeability compared to imidazole derivatives .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogs

Key Observations:

- Melting Points : Thiadiazole derivatives (e.g., 5e , 8a ) generally exhibit higher melting points than imidazole analogs, likely due to increased molecular symmetry and intermolecular interactions .

- Spectral Trends : IR spectra for acetamide-containing compounds consistently show C=O stretches near 1600–1700 cm⁻¹. NMR data for aromatic protons (δ 7.3–8.3 ppm) are consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.